molecular formula C13H25NO3 B13985611 Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate CAS No. 6946-70-9

Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate

Cat. No.: B13985611
CAS No.: 6946-70-9
M. Wt: 243.34 g/mol
InChI Key: VQUQCPMYNZHKNX-UHFFFAOYSA-N
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Description

Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is a methyl ester derivative featuring a bis(2-methylpropyl)amino group and a ketone functionality at the fourth position of the butanoate backbone. This compound is structurally characterized by its aliphatic substituents and ester linkage, which influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10(2)8-14(9-11(3)4)12(15)6-7-13(16)17-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQCPMYNZHKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288705
Record name methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-70-9
Record name NSC57352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate typically involves the reaction of 4-oxobutanoic acid with bis(2-methylpropyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The methyl ester group is introduced through esterification using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural similarities with other methyl esters containing amino and ketone groups, such as Methyl 2-benzoylamino-3-oxobutanoate (reported in ). Below is a comparative analysis:

Property Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate Methyl 2-benzoylamino-3-oxobutanoate
Substituents Bis(2-methylpropyl)amino, ketone at C4 Benzoylamino, ketone at C3
Molecular Formula C₁₃H₂₃NO₃ C₁₂H₁₃NO₄
Synthetic Method Not explicitly reported (likely involves alkylation/amide coupling) Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acidic conditions
Reactivity Aliphatic substituents may enhance lipophilicity Aromatic benzoylamino group favors π-π interactions
Potential Applications Unclear (limited data); possibly intermediates in drug synthesis Used in heterocyclic synthesis (e.g., pyridones, pyrimidines)

Key Findings from Analog Studies

Synthetic Flexibility: Methyl 2-benzoylamino-3-oxobutanoate () reacts with aromatic amines to form enamine derivatives under acidic conditions, highlighting the reactivity of α-keto esters in heterocyclic synthesis. This suggests that this compound could similarly participate in condensation reactions, though its aliphatic substituents may alter reaction kinetics or product stability .

However, JDTic’s complex heterocyclic structure and aromatic groups contrast sharply with the aliphatic nature of the target compound, limiting direct comparisons .

Research Implications and Gaps

  • Synthetic Challenges: Unlike Methyl 2-benzoylamino-3-oxobutanoate, the target compound’s aliphatic substituents might necessitate milder reaction conditions to avoid decomposition, as branched alkyl groups can sterically hinder reactivity .
  • Pharmacological Unknowns: No studies directly link this compound to opioid or other receptor interactions, unlike JDTic (). Further research is needed to explore its biological relevance .

Biological Activity

Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by its unique chemical structure, which includes a methyl ester group, a ketone, and a bis(2-methylpropyl)amino moiety. Its molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are crucial for drug development and therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, influencing various metabolic pathways and interacting with multiple biological targets. The compound's structure enhances its potential applications in pharmacology.

Key Activities

  • Antioxidant Activity : The compound has shown promising results in assays measuring its ability to scavenge free radicals. For instance, it demonstrated strong activity against DPPH radicals with an IC50 value of 5.43 µM and moderate inhibitory activity toward ABTS radicals (TEAC value of 2.31 mM) .
  • Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Antimicrobial Properties : Similar compounds within its class have exhibited antimicrobial activities, suggesting that this compound may also possess such properties due to structural similarities .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing some of these compounds along with their notable activities:

Compound NameStructure FeaturesNotable Activities
Methyl 3-(dimethylamino)-3-oxobutanoateDimethylamino groupAntimicrobial
Methyl 4-(diethylamino)-4-oxobutanoateDiethylamino groupCytotoxicity
Ethyl 4-(bis(2-ethylhexyl)amino)-4-oxobutanoateBis(2-ethylhexyl)amino groupEnzyme inhibition
This compoundBis(2-methylpropyl)amino groupAntioxidant, enzyme inhibition

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : Research has indicated various synthetic pathways for producing this compound, which can be modified for specific biological applications. Studies have confirmed that the compound interacts with several metabolic pathways, making it a candidate for further pharmacological exploration .
  • Potential Therapeutic Applications : Given its biological activities, this compound may serve as a lead structure in developing new therapeutic agents targeting oxidative stress-related conditions and neurodegenerative diseases .

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